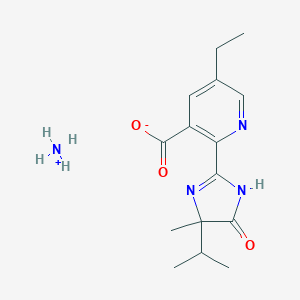![molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1](/img/structure/B169660.png)
6-Methyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
Pyrazolo[4,3-c]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[4,3-c]pyridine derivatives have been covered and summarized in comprehensive data reported from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The empirical formula of 6-Methyl-1H-pyrazolo[4,3-c]pyridine is C6H5N3, and its molecular weight is 119.12 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Methods : The synthesis of 1H-pyrazolo[3,4-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives, utilizes various methods starting from preformed pyrazole or pyridine. These methods aim to introduce a diversity of substituents at key positions on the heterocyclic framework, contributing to the compound's functional diversity and potential applications (Donaire-Arias et al., 2022).
- Structural Analysis : Detailed structural analysis, including X-ray diffraction and spectroscopic methods, helps in understanding the molecular configuration and the stability of these compounds. For example, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives were synthesized, showcasing the 3-hydroxy tautomer, which was studied in detail using X-ray diffraction (Wu et al., 2012).
Biomedical Applications
- Antibacterial and Antimicrobial Activity : Several studies have focused on evaluating the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Compounds such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have shown promising antibacterial properties, making them potential candidates for developing new antibacterial agents (Maqbool et al., 2014).
- Antiproliferative Activity : Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines has identified compounds with low micromolar GI50 values. Such studies highlight the potential of these compounds in cancer treatment, with certain derivatives inducing cell death and affecting cell proliferation markers (Razmienė et al., 2021).
Optical and Electronic Applications
- Optical Properties and Device Fabrication : Pyrazolo[4,3-b]pyridine derivatives have been explored for their optical properties and potential in device fabrication. For instance, derivatives containing methoxy and hydroxy phenyl groups have been studied for their thermal stability, polycrystalline structure, and optical band gaps, leading to the fabrication of devices that exhibit rectification behavior and photovoltaic properties (El-Menyawy et al., 2019).
Safety And Hazards
While specific safety and hazard information for 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, general safety measures for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVYHJIRSHQDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
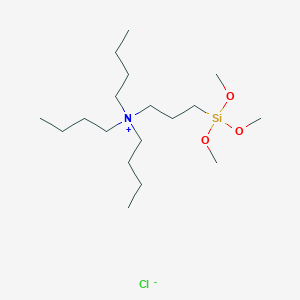
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
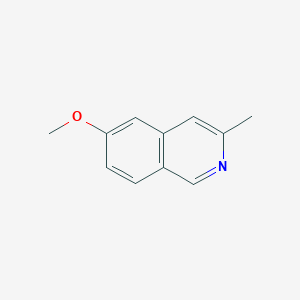
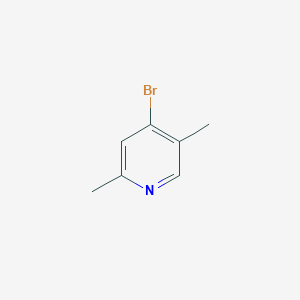



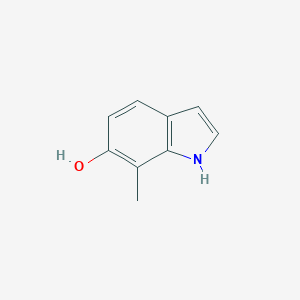
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
